6-Fluoro-1H-indole-2-carbaldehyde
Overview
Description
6-Fluoro-1H-indole-2-carbaldehyde is a chemical compound with the linear formula C9H6FNO . It has a molecular weight of 163.15 and is stored under nitrogen at a temperature of 4°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H . This indicates the presence of a fluorine atom at the 6th position of the indole ring and a carbaldehyde group at the 2nd position.Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored under nitrogen at a temperature of 4°C .Scientific Research Applications
Versatile Electrophile in Synthesis
6-Fluoro-1H-indole-2-carbaldehyde demonstrates its versatility as an electrophile in the synthesis of various heterocyclic compounds. For instance, it reacts regioselectively with different nucleophiles to produce trisubstituted indole derivatives, including novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Fluorescent Probe Development
This compound plays a crucial role in the development of novel fluorescent probes. It's used in the synthesis of carbazole borate esters, which include indole, to create near-infrared fluorescence probes, demonstrating its potential in bioimaging and diagnostic applications (Shen You-min, 2014).
Chemical Transformations and Ring Closures
This compound is involved in various ring closures and transformations. For example, it undergoes acid-catalyzed ring closures and transformations, leading to dihydrochromeno[3,2-b]azet-2(1H)-ones and related compounds (Bertha et al., 1998).
Sensor Development
It's used in the creation of indole-based sensors. An indole-based receptor derived from this compound acts as a selective turn-on fluorescent sensor for hydrogen sulfate ion, showing its applicability in environmental monitoring and analytical chemistry (Wan et al., 2014).
Gold-Catalyzed Cycloisomerizations
The compound is pivotal in gold-catalyzed cycloisomerizations to prepare indole-2-carbaldehydes and indolin-3-ols, highlighting its role in facilitating complex organic transformations (Kothandaraman et al., 2011).
Synthesis of Functional Derivatives
Sequential reactions involving this compound lead to the formation of functional derivatives of indole and pyridine, underscoring its utility in synthesizing diverse organic molecules with potential pharmacological applications (Dotsenko et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Fluoro-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . The indole nucleus is a common feature in many bioactive compounds and has been found to bind with high affinity to these targets . This makes it a valuable scaffold for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely the result of the compound’s interaction with its targets and the subsequent biochemical changes that occur.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives like this compound may also be involved in similar biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . These effects could include antiviral activity, anti-inflammatory effects, and anticancer activity, among others . .
Biochemical Analysis
Biochemical Properties
6-Fluoro-1H-indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate their biological activities . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate specific enzymes by binding to their active sites, leading to alterations in their catalytic activity . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its biological activity. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific compartments. The distribution of this compound within tissues can affect its localization and biological activity, influencing its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its biological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
6-fluoro-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFGWBJNOHHZDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699627 | |
Record name | 6-Fluoro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933746-81-7 | |
Record name | 6-Fluoro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1H-indole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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